Sodium methyldithiocarbamate dihydrate
Overview
Description
Sodium methyldithiocarbamate (SMD) is a widely used pesticide in the United States, known for its role in agriculture as a fungicide and nematocide. It has been the subject of various studies due to its immunotoxic effects and its potential to alter cytokine production through different mechanisms, including acting as a free radical scavenger, promoting oxidation, chelating copper, and inducing a neuroendocrine stress response . The compound has also been associated with the inhibition of cellular signaling and expression of effector molecules of inflammation, affecting Toll-like receptor (TLR) signaling pathways and potentially disrupting hormonal pathways .
Synthesis Analysis
While the synthesis of SMD itself is not detailed in the provided papers, the related compound bis[2-hydroxybenzylidenehydrazono)(methylthio)methyl]disulfide, an S-methyldithiocarbazate derivative, has been synthesized and characterized, indicating the potential for various synthetic routes and derivatives of dithiocarbamate compounds .
Molecular Structure Analysis
The molecular structure of SMD derivatives has been studied, with one such derivative showing a tautomeric thione form and adopting an EE configuration with respect to the C=N bond of the benzylidene moiety . This suggests that SMD and its derivatives can exist in multiple tautomeric forms, which may have implications for their reactivity and biological activity.
Chemical Reactions Analysis
SMD and its derivatives undergo various chemical reactions. For instance, sodium diethyldithiocarbamate has been shown to react with methylene chloride to yield a dithiocarbamate ester in high yield . Additionally, the reaction of sodium diethyldithiocarbamate with hydrogen peroxide or superoxide radicals leads to the formation of different oxidation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of SMD have been explored through the development of analytical methods for its detection. A high-performance liquid chromatographic procedure has been developed for the determination of SMD and its decomposition product, methyl isothiocyanate, in aqueous samples . Furthermore, sodium diethyldithiocarbamate has been used as a co-precipitative agent for the pre-concentration of various elements in water, indicating its utility in analytical chemistry .
Relevant Case Studies
Several case studies have highlighted the biological effects of SMD. It has been shown to exert broad inhibition of cellular signaling and expression of effector molecules of inflammation, affecting TLR4 signaling and potentially disrupting hormonal pathways . SMD has also been implicated in the blockade of ovulation in rats by altering hypothalamic catecholamines and suppressing the luteinizing hormone surge . Additionally, the decomposition products of SMD, particularly methylisothiocyanate (MITC), have been investigated for their role in SMD-induced immunotoxicity, with MITC being responsible for some but not all of the immunological changes observed .
Scientific Research Applications
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Environmental Science
- Application : Sodium dimethyldithiocarbamate is highly effective at capturing and removing metals from the environment .
- Method of Application : It is used as a metal precipitating agent for waste water streams and soil remediation applications . It is effective over a wide pH range and provides nearly complete precipitation of metals when used as recommended .
- Results : The use of Sodium dimethyldithiocarbamate in environmental science has led to effective removal of metals from the environment, contributing to cleaner water and soil .
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Chemistry
- Application : Dithiocarbamates, including Sodium dimethyldithiocarbamate, are organosulfur ligands which form stable complexes with metals .
- Method of Application : These compounds are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media .
- Results : The chemistry of dithiocarbamates has been explored since the early twentieth century, with wide applications in various fields .
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Spin Trapping
- Application : Sodium diethyldithiocarbamate is used in the technique of spin trapping .
- Method of Application : Complexes of dithiocarbamates with iron provide one of the very few methods to study the formation of nitric oxide (NO) radicals in biological materials .
- Results : Although the lifetime of NO in tissues is too short to allow detection of this radical itself, NO readily binds to iron-dithiocarbamate complexes. The resulting mono-nitrosyl-iron complex (MNIC) is stable, and may be detected with Electron Paramagnetic Resonance (EPR) spectroscopy .
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Pesticide, Herbicide, and Fungicide
- Application : Metam sodium is used as a soil fumigant, pesticide, herbicide, and fungicide .
- Method of Application : It is most commonly encountered as an aqueous solution .
- Results : It is one of the most widely used pesticides in the United States, with approximately 60 million pounds used in 2001 .
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Water Treatment and Soil Remediation
- Application : Sodium dimethyldithiocarbamate is highly effective at capturing and removing metals from the environment, which makes it a particularly useful metal precipitating agent for waste water streams and soil remediation applications .
- Method of Application : It is effective over a wide pH range and, when used as recommended, provides nearly complete precipitation of metals even in the presence of other chelating or sequestering agents .
- Results : The sludge cake produced from using Sodium dimethyldithiocarbamate as a heavy metal precipitant is compact, highly insoluble and easily dewatered .
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Chemical Synthesis
Safety And Hazards
Sodium methyldithiocarbamate dihydrate can cause skin irritation and is harmful if swallowed . It is very toxic to aquatic life with long-lasting effects . If exposed or if you feel unwell, you should call a poison center or doctor/physician . If it gets on the skin, wash off immediately with soap and plenty of water . If swallowed, rinse mouth and call a poison center or doctor/physician if you feel unwell .
properties
IUPAC Name |
sodium;N-methylcarbamodithioate;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NS2.Na.2H2O/c1-3-2(4)5;;;/h1H3,(H2,3,4,5);;2*1H2/q;+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYJDHVIAMJIIW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)[S-].O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NNaO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium methyldithiocarbamate dihydrate | |
CAS RN |
6734-80-1 | |
Record name | Carbamodithioic acid, methyl-, monosodium salt, dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METAM-SODIUM DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVF5FZ1B0P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.